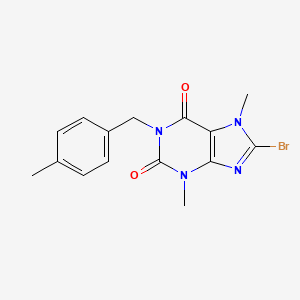

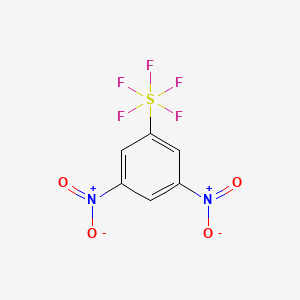

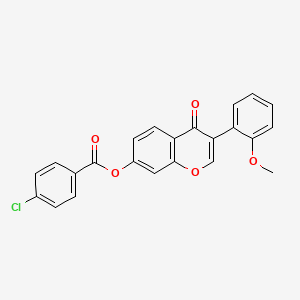

![molecular formula C18H19Cl2N3O B2726580 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-97-3](/img/structure/B2726580.png)

3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C18H19Cl2N3O and a molecular weight of 364.27 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Chemical Reactions Analysis

While specific chemical reactions involving 3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide are not available, related compounds have been studied. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications

Anticancer Properties

This compound exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in leukemia and colon cancer. The compound’s mechanism of action involves inhibiting specific cellular pathways, making it a promising candidate for targeted therapies .

Tyrosine Kinase Inhibition

The compound’s structural features suggest it may interact with tyrosine kinases, which play crucial roles in cell signaling. Tyrosine kinases are implicated in various diseases, including cancer. Investigating its binding affinity and selectivity against specific kinases could provide valuable insights for drug development .

Anti-Inflammatory Activity

Some derivatives of this compound have demonstrated anti-inflammatory effects. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities . Further exploration of its anti-inflammatory potential is warranted.

NF-κB Inhibition

NF-κB is a transcription factor involved in inflammation and immune responses. Inactivation of NF-κB by specific inhibitors can impact cancer cell growth. Investigating whether this compound modulates NF-κB activity could reveal novel therapeutic avenues .

Drug Development

Researchers have synthesized and characterized this compound, emphasizing its crystal structure and conformation. Understanding its solid-state properties aids drug formulation and stability studies. Additionally, exploring its solubility, bioavailability, and pharmacokinetics is essential for drug development .

Chemical Synthesis and Characterization

Efficient synthetic routes for this compound are crucial for large-scale production. Researchers have developed practical methods to synthesize related derivatives, such as 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzamide . These synthetic pathways contribute to its availability for research and potential applications.

properties

IUPAC Name |

3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c1-22-6-8-23(9-7-22)17-5-3-2-4-16(17)21-18(24)13-10-14(19)12-15(20)11-13/h2-5,10-12H,6-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFIDDUWCCJBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

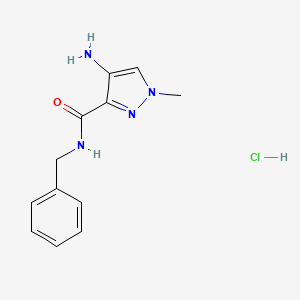

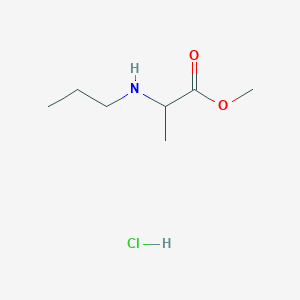

![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)

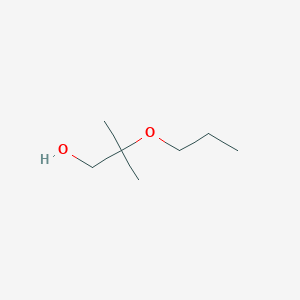

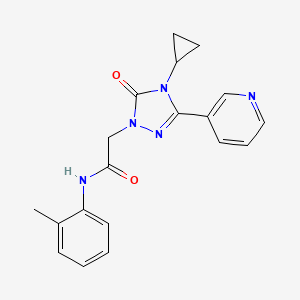

![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)

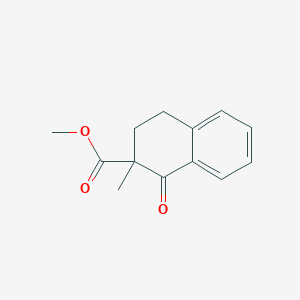

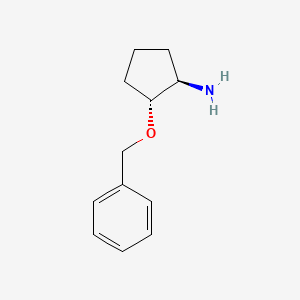

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2726514.png)

![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)